3-Hydroxy-2-methylpropanenitrile

Physical Properties Distillation Procurement

3-Hydroxy-2-methylpropanenitrile (CAS 2567-01-3), also known as β-hydroxyisobutyronitrile, is a bifunctional aliphatic nitrile bearing both a primary hydroxyl group and a nitrile functionality on a branched C4 backbone. It is a colorless liquid with a molecular formula of C4H7NO and a molecular mass of 85.10 g/mol.

Molecular Formula C4H7NO
Molecular Weight 85.1 g/mol
CAS No. 2567-01-3
Cat. No. B3050400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-methylpropanenitrile
CAS2567-01-3
Molecular FormulaC4H7NO
Molecular Weight85.1 g/mol
Structural Identifiers
SMILESCC(CO)C#N
InChIInChI=1S/C4H7NO/c1-4(2-5)3-6/h4,6H,3H2,1H3
InChIKeyCOZQDNPLORIALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-methylpropanenitrile (CAS 2567-01-3): Key Properties and Procurement Considerations


3-Hydroxy-2-methylpropanenitrile (CAS 2567-01-3), also known as β-hydroxyisobutyronitrile, is a bifunctional aliphatic nitrile bearing both a primary hydroxyl group and a nitrile functionality on a branched C4 backbone [1]. It is a colorless liquid with a molecular formula of C4H7NO and a molecular mass of 85.10 g/mol [1]. This compound serves as a versatile chemical intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals .

Why 3-Hydroxy-2-methylpropanenitrile Cannot Be Substituted with Generic Hydroxynitriles


The precise substitution pattern of 3-hydroxy-2-methylpropanenitrile—a primary hydroxyl at C3 and a methyl branch at C2—dictates its unique physicochemical and reactivity profile, which cannot be replicated by its closest analogs. While other hydroxynitriles such as 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin) and 3-hydroxypropanenitrile (ethylene cyanohydrin) share the nitrile and hydroxyl functionalities, their differing skeletal architectures result in markedly different boiling points, densities, and hydrogen-bonding capacities [1]. These disparities directly influence downstream reaction performance in terms of distillation efficiency, phase separation, and chemoselectivity. Therefore, simple substitution with a generic hydroxynitrile is not a viable procurement strategy for applications requiring the specific reactivity of a β-hydroxy-α-methyl nitrile.

Quantitative Differentiation of 3-Hydroxy-2-methylpropanenitrile Against Closest Analogs


Boiling Point Comparison: 3-Hydroxy-2-methylpropanenitrile vs. Acetone Cyanohydrin vs. Isobutyronitrile

3-Hydroxy-2-methylpropanenitrile exhibits a significantly higher boiling point (217.3±13.0 °C at 760 mmHg) compared to its structural isomer 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin), which boils at 95 °C at 760 mmHg [1]. This difference, exceeding 120 °C, is attributed to the primary hydroxyl group at C3 enabling more extensive intermolecular hydrogen bonding than the tertiary hydroxyl group in acetone cyanohydrin . The non-hydroxylated analog 2-methylpropanenitrile boils at only 103-108 °C, highlighting the profound impact of the hydroxyl group on volatility .

Physical Properties Distillation Procurement

Density and Water Solubility Comparison: 3-Hydroxy-2-methylpropanenitrile vs. 3-Hydroxypropanenitrile

3-Hydroxy-2-methylpropanenitrile has a reported density of 1.0014 g/cm³ at 20 °C, which is lower than that of the unbranched analog 3-hydroxypropanenitrile (density 1.0404 g/cm³ at 25 °C) [1][2]. The branched structure of 3-hydroxy-2-methylpropanenitrile reduces molecular packing efficiency, resulting in a ~3.7% lower density. Both compounds are soluble in water, but the methyl branch in 3-hydroxy-2-methylpropanenitrile reduces the polar surface area to 44 Ų , potentially influencing its partition behavior in aqueous-organic biphasic systems.

Physical Properties Formulation Extraction

Utility as a Pharmaceutical Intermediate: Specific Synthetic Advantage over 2-Hydroxy-2-methylpropanenitrile

3-Hydroxy-2-methylpropanenitrile serves as a critical building block for the synthesis of 2-amino-3-hydroxy-2-methylpropanenitrile derivatives, which are patented as anthelmintic agents [1]. In contrast, 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin) is primarily employed as a cyanide source or for the preparation of methacrylate esters and α-hydroxy acids. The primary hydroxyl group at C3 in the target compound enables selective functionalization at a position remote from the nitrile, facilitating the construction of more complex molecular architectures. Furthermore, the compound is investigated for incorporation into bis-organometallic complexes with potential pharmaceutical applications [1].

Pharmaceutical Synthesis Drug Development Intermediates

Application in Biocatalytic Kinetic Resolution: Substrate for Enantioselective Synthesis

Racemic β-hydroxy nitriles, including 3-hydroxy-2-methylpropanenitrile and its analogs, are efficiently resolved via Candida antarctica lipase (CAL-B)-catalyzed transesterification, yielding enantiomerically pure acetates with enantiomeric excess (ee) > 99% and conversion of 50% [1]. The dynamic kinetic resolution (DKR) protocol, combining enzymatic resolution with a ruthenium racemization catalyst, achieves yields up to 85% and ee up to 99% [1]. This method provides a robust route to chiral building blocks for γ-amino alcohols, which are valuable in medicinal chemistry.

Biocatalysis Enantioselective Synthesis Green Chemistry

Best Research and Industrial Applications for 3-Hydroxy-2-methylpropanenitrile


Pharmaceutical Intermediate for Anthelmintic Agents

3-Hydroxy-2-methylpropanenitrile is utilized as a key intermediate in the synthesis of 2-amino-3-hydroxy-2-methylpropanenitrile derivatives, which are disclosed as anthelmintic agents in patent literature [1]. Its primary hydroxyl group at C3 allows for selective derivatization, enabling the construction of complex organometallic pharmacophores. Procurement of this specific hydroxynitrile is essential for replicating these patented synthetic routes.

Enantioselective Biocatalytic Synthesis of γ-Amino Alcohol Precursors

The compound serves as a substrate for lipase-catalyzed kinetic resolution and dynamic kinetic resolution, providing a green and efficient route to enantiomerically pure β-hydroxy nitrile acetates [2]. These chiral intermediates are valuable precursors for the synthesis of γ-amino alcohols, a privileged scaffold in medicinal chemistry. The method achieves enantiomeric excesses exceeding 99% and yields up to 85% under optimized DKR conditions [2].

General Organic Synthesis: Ester, Amide, and Ether Formation

3-Hydroxy-2-methylpropanenitrile functions as a versatile C4 building block for the synthesis of esters, amides, and ethers . Its bifunctional nature allows it to act as both a nucleophile (via the hydroxyl group) and an electrophile (via the nitrile group after activation), making it a valuable starting material for a wide range of organic transformations. Its relatively high boiling point (217.3 °C at 760 mmHg) facilitates its use in high-temperature reactions without excessive volatility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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